Deacetyl Diltiazem N-Oxide is a chemical compound that belongs to the class of calcium channel blockers and is derived from Diltiazem, a medication commonly used for treating hypertension and angina. This compound is significant in pharmacology due to its role as a metabolite of Diltiazem, contributing to the drug's therapeutic effects. The compound's systematic name is 2-(Acetylamino)-N,N-dimethyl-1,3-thiazole-4-carboxamide N-oxide, and it has a molecular formula of .
Deacetyl Diltiazem N-Oxide is synthesized through metabolic processes involving Diltiazem. It arises from the deacetylation and subsequent oxidation of Diltiazem, which is extensively metabolized in the liver . The compound can also be found in various pharmaceutical formulations and research materials .
Deacetyl Diltiazem N-Oxide is classified under several categories:
The synthesis of Deacetyl Diltiazem N-Oxide typically involves two primary steps:
The deacetylation can be facilitated by various enzymes, particularly esterases, which cleave the acetyl group. Following this, the oxidation process may involve oxidizing agents or specific enzymatic pathways that introduce an oxygen atom to the nitrogen atom .
The molecular structure of Deacetyl Diltiazem N-Oxide features a thiazole ring, an amine group, and a carboxamide functional group. The compound's three-dimensional conformation influences its interaction with calcium channels.
Deacetyl Diltiazem N-Oxide can undergo several chemical reactions:
The stability of Deacetyl Diltiazem N-Oxide in different pH environments suggests that it may have variable reactivity depending on external conditions .
Deacetyl Diltiazem N-Oxide functions primarily as a calcium channel blocker. It inhibits the influx of calcium ions through L-type calcium channels in cardiac and smooth muscle cells. This action leads to vasodilation and reduced heart rate.
The mechanism is similar to that of its parent compound, with approximately 25% to 50% of the pharmacological activity retained compared to Diltiazem . The binding affinity for calcium channels indicates its potential role in modulating cardiovascular responses.
Relevant analyses indicate that its stability and solubility characteristics make it suitable for various pharmaceutical applications .
Deacetyl Diltiazem N-Oxide is primarily used in pharmacological research due to its role as a metabolite of Diltiazem. Its applications include:
Research on this compound contributes to understanding drug metabolism and efficacy in treating cardiovascular diseases .
Deacetyl Diltiazem N-Oxide (chemical name: 2-[(2S,3S)-3-hydroxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]-N,N-dimethylethanamine oxide; CAS No. 122619-90-3) is a tertiary metabolite of the calcium channel blocker diltiazem. Its molecular formula is C₂₀H₂₄N₂O₄S, with an average molecular weight of 388.48 g/mol and a monoisotopic mass of 388.146227015 g/mol [2] [9]. Structurally, it retains the benzothiazepine core of the parent drug but features two key modifications: 1) absence of the acetyl group at the 3-hydroxy position, and 2) N-oxidation of the dimethylaminoethyl side chain. The specific stereochemistry ((2S,3S)-configuration) is preserved from diltiazem, critical for its potential interaction with biological targets [2] [4] [8]. Its SMILES notation (OC@@H[C@@H]2C3=CC=C(OC)C=C3) and InChIKey (PJQUQWIQULWDLH-MOPGFXCFSA-N) confirm the absolute configuration and N-oxide functionalization [2] [8].
Table 1: Key Chemical Identifiers of Deacetyl Diltiazem N-Oxide
Property | Value |
---|---|
CAS Number | 122619-90-3 |
IUPAC Name | (2S,3S)-5-{2-[dimethyl(oxido)amino]ethyl}-3-hydroxy-2-(4-methoxyphenyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one |
Molecular Formula | C₂₀H₂₄N₂O₄S |
Molecular Weight | 388.48 g/mol |
Stereochemistry | (2S,3S)-configuration |
SMILES | OC@@H[C@@H]2C3=CC=C(OC)C=C3 |
InChIKey | PJQUQWIQULWDLH-MOPGFXCFSA-N |
Purity (Commercial) | >95% (HPLC) [4] [8] |
Deacetyl Diltiazem N-Oxide (abbreviated M1-NO in pharmacokinetic studies) is formed via sequential metabolism of diltiazem. The parent drug undergoes initial CYP3A4-mediated N-demethylation to yield N-monodesmethyl diltiazem (MA), followed by esterase-mediated deacetylation to desacetyl N-monodesmethyl diltiazem (M2), which is subsequently oxidized at the tertiary amine moiety to form the N-oxide derivative [1] [3]. In human pharmacokinetic studies after a single 90-mg oral diltiazem dose, M1-NO reached detectable plasma concentrations in 50% of healthy volunteers, with peak concentrations averaging 13% of the parent drug’s Cₘₐₓ [1]. Its terminal elimination half-life exceeds that of diltiazem, suggesting prolonged systemic exposure. Urinary excretion data indicate it contributes to <5% of the recovered metabolites, reflecting either extensive further metabolism or limited renal clearance [3].
Table 2: Metabolic Pathway of Deacetyl Diltiazem N-Oxide Formation
Precursor | Enzyme Involved | Reaction Type | Tissue Localization |
---|---|---|---|
Diltiazem | CYP3A4 | N-demethylation | Liver/Intestine |
N-monodesmethyl diltiazem | Esterases | Deacetylation | Plasma/Liver |
Desacetyl N-monodesmethyl diltiazem | Flavin-containing monooxygenases (FMOs) or CYP | N-oxidation | Liver |
M1-NO is not merely an elimination metabolite; emerging evidence suggests it may contribute to diltiazem's overall pharmacological profile. As a polar metabolite, it likely has reduced membrane permeability compared to diltiazem, but its potential activity at calcium channels remains unexplored [3]. Analytically, it serves as a reference standard (>95% purity) for quantifying diltiazem metabolic profiles in biological matrices, crucial for bioequivalence studies and drug interaction assessments [4] [8] [9]. Its detection in plasma correlates with CYP2D6 activity (discussed in Section 3), making it a potential phenotyping marker for personalized dosing strategies [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7